molecular formula C11H12BrNO4 B13493383 2-Acetamido-5-bromo-3-ethoxybenzoic acid

2-Acetamido-5-bromo-3-ethoxybenzoic acid

Cat. No.: B13493383
M. Wt: 302.12 g/mol
InChI Key: TWTQLORJWPKZMY-UHFFFAOYSA-N
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Description

2-Acetamido-5-bromo-3-ethoxybenzoic acid is an organic compound with the molecular formula C11H12BrNO4 It is a derivative of benzoic acid, featuring an acetamido group, a bromine atom, and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-bromo-3-ethoxybenzoic acid typically involves multiple steps. One common method starts with the bromination of 3-ethoxybenzoic acid to introduce the bromine atom at the 5-position. This is followed by the acylation of the amino group to form the acetamido group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and acetic anhydride for acylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-bromo-3-ethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetamido-5-bromo-3-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamido-5-bromo-3-ethoxybenzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The bromine atom and acetamido group can form hydrogen bonds and halogen bonds, respectively, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups can provide a balance of hydrophilicity and lipophilicity, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C11H12BrNO4

Molecular Weight

302.12 g/mol

IUPAC Name

2-acetamido-5-bromo-3-ethoxybenzoic acid

InChI

InChI=1S/C11H12BrNO4/c1-3-17-9-5-7(12)4-8(11(15)16)10(9)13-6(2)14/h4-5H,3H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

TWTQLORJWPKZMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1NC(=O)C)C(=O)O)Br

Origin of Product

United States

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